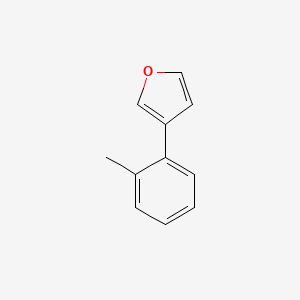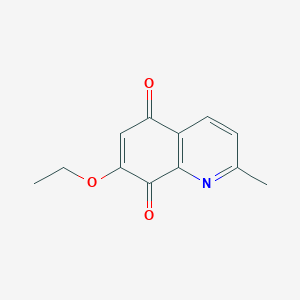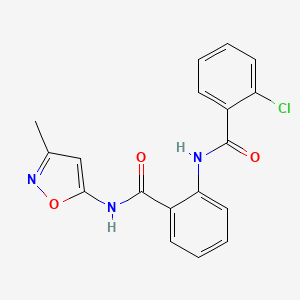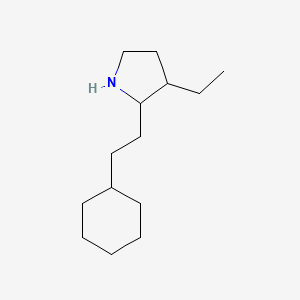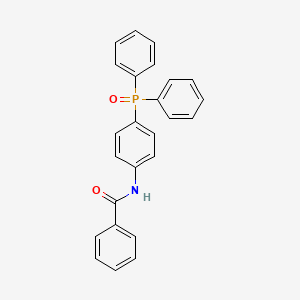
(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone is a chiral compound with significant potential in various fields of scientific research. This compound features a dimethylamino group attached to a phenyl ring, a furan ring, and a hydroxyethanone moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone typically involves the following steps:
Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of 4-bromoaniline with dimethylamine in the presence of a suitable catalyst to form 4-(dimethylamino)phenyl bromide.
Coupling with Furan-2-yl Group: The intermediate is then coupled with furan-2-carbaldehyde using a palladium-catalyzed cross-coupling reaction to form the desired product.
Hydroxylation: The final step involves the hydroxylation of the ethanone moiety using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and polymers due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the furan ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran Derivatives: Compounds with a benzofuran ring exhibit similar biological activities, such as anti-tumor and anti-viral properties.
Furan Derivatives: Compounds like 5-hydroxymethylfurfural and furfural are also derived from furan and have applications in biomass conversion and polymer synthesis.
Uniqueness
(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone is unique due to its combination of a dimethylamino group, a furan ring, and a hydroxyethanone moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H15NO3 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
(2S)-1-[4-(dimethylamino)phenyl]-2-(furan-2-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C14H15NO3/c1-15(2)11-7-5-10(6-8-11)13(16)14(17)12-4-3-9-18-12/h3-9,14,17H,1-2H3/t14-/m0/s1 |
Clave InChI |
PBVNGLICPDQGAQ-AWEZNQCLSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)C(=O)[C@H](C2=CC=CO2)O |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC=CO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


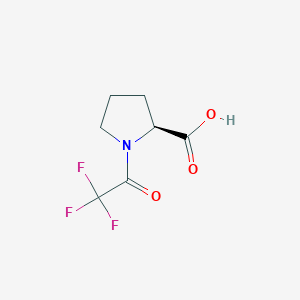
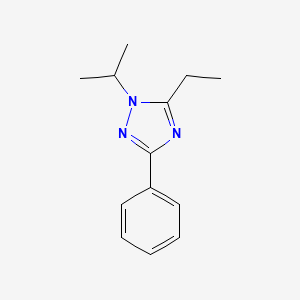
![2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15209021.png)
![1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan](/img/structure/B15209022.png)
![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
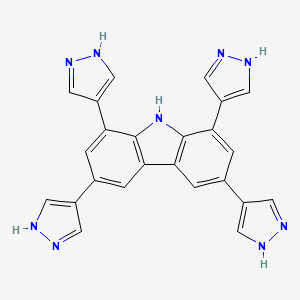
![2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine](/img/structure/B15209049.png)


